Squalamine lactate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate involves multiple steps starting from 3-beta-hydroxy-5-cholenic acid. The process includes protection, reduction, oxidation, and esterification reactions. Key steps include:
- Protection of 3-beta-hydroxy-5-cholenic acid with 2,3-dihydropyran in the presence of pyridinium p-toluenesulfonate to form bis-tetrahydropyranyl derivative.
- Reduction of the tetrahydropyranyl ester group with lithium aluminum hydride to yield an alcohol, followed by oxidation to an aldehyde under Swern conditions.
- Addition of isopropylmagnesium bromide to the aldehyde to produce a secondary alcohol, which is then silylated and deprotected to form an alcohol.
- Esterification, allylic oxidation, Birch reduction, and further reduction steps to form various intermediates.
- Final steps include nitrile reduction, protection of triamine, acetylation, hydrogenolysis, and treatment with sulfur trioxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the formation of key intermediates during its synthesis.
Reduction: Several reduction steps are involved in its synthesis, including Birch reduction and reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are used, such as the displacement of tosylate ester groups with sodium iodide.
Common Reagents and Conditions:
Oxidizing Agents: Chromium hexacarbonyl, t-butyl hydroperoxide.
Reducing Agents: Lithium aluminum hydride, K-Selectride, sodium in liquid ammonia.
Protecting Groups: Tetrahydropyranyl, t-butyldimethylsilyl chloride.
Catalysts: Pyridinium p-toluenesulfonate, sulfur trioxide.
Major Products: The major products formed during the synthesis of this compound include various protected and deprotected intermediates, secondary alcohols, and the final aminosterol compound.
Scientific Research Applications
Squalamine lactate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminosterol synthesis and reactions.
Industry: Potential applications in developing antimicrobial coatings and treatments for medical devices and surfaces.
Mechanism of Action
Squalamine lactate exerts its effects by interacting with cellular signaling pathways. It blocks the action of vascular endothelial growth factor (VEGF) and integrin expression, thereby inhibiting angiogenesis. This is achieved through its binding to calmodulin, which disrupts the signaling cascade common to VEGF and other growth factors .
Comparison with Similar Compounds
Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.
Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953945 | |
Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320725-47-1 | |
Record name | Squalamine lactate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQUALAMINE LACTATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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